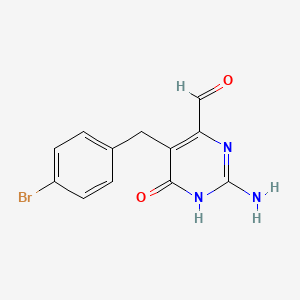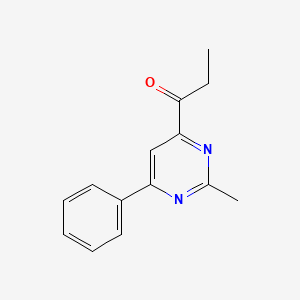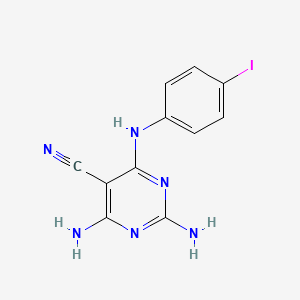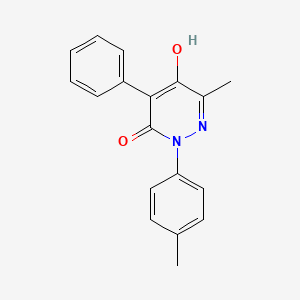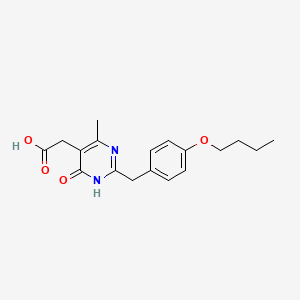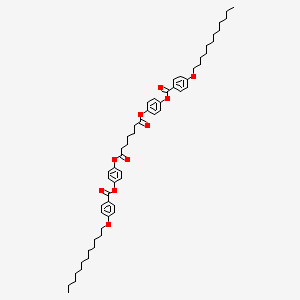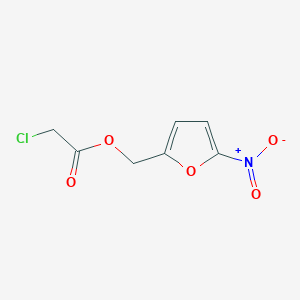![molecular formula C24H20N4O2 B12914608 N-Isoquinolin-6-yl-N~2~-{4-[(pyridin-3-yl)acetyl]phenyl}glycinamide CAS No. 920513-44-6](/img/structure/B12914608.png)
N-Isoquinolin-6-yl-N~2~-{4-[(pyridin-3-yl)acetyl]phenyl}glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Isoquinolin-6-yl)-2-((4-(2-(pyridin-3-yl)acetyl)phenyl)amino)acetamide is a complex organic compound that features multiple aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isoquinolin-6-yl)-2-((4-(2-(pyridin-3-yl)acetyl)phenyl)amino)acetamide typically involves multi-step organic reactions. Common steps may include:
Formation of Isoquinoline Derivative: Starting from isoquinoline, various functional groups can be introduced through electrophilic or nucleophilic substitution reactions.
Acylation of Pyridine: The pyridine ring can be acylated using reagents like acetyl chloride in the presence of a base.
Coupling Reactions: The final compound is often formed through coupling reactions, such as amide bond formation, using reagents like EDCI or DCC in the presence of a catalyst.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or amine groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors or polymers.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in studying biochemical pathways.
Receptor Modulation: May interact with biological receptors, influencing cellular signaling.
Medicine
Drug Development: Investigated for therapeutic potential in treating diseases like cancer or neurological disorders.
Diagnostic Tools: Used in the development of imaging agents or biomarkers.
Industry
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Component in the production of active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Isoquinolin-6-yl)-2-((4-(2-(pyridin-2-yl)acetyl)phenyl)amino)acetamide
- N-(Isoquinolin-5-yl)-2-((4-(2-(pyridin-3-yl)acetyl)phenyl)amino)acetamide
Uniqueness
N-(Isoquinolin-6-yl)-2-((4-(2-(pyridin-3-yl)acetyl)phenyl)amino)acetamide may exhibit unique binding affinities or selectivities compared to its analogs, making it particularly valuable in specific research or therapeutic contexts.
Propiedades
Número CAS |
920513-44-6 |
|---|---|
Fórmula molecular |
C24H20N4O2 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
N-isoquinolin-6-yl-2-[4-(2-pyridin-3-ylacetyl)anilino]acetamide |
InChI |
InChI=1S/C24H20N4O2/c29-23(12-17-2-1-10-25-14-17)18-3-6-21(7-4-18)27-16-24(30)28-22-8-5-20-15-26-11-9-19(20)13-22/h1-11,13-15,27H,12,16H2,(H,28,30) |
Clave InChI |
IOBMCQHFRANIHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CC(=O)C2=CC=C(C=C2)NCC(=O)NC3=CC4=C(C=C3)C=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


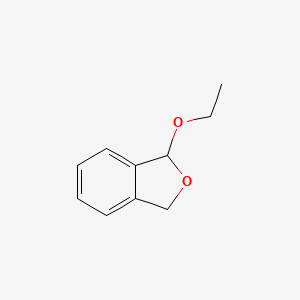
![3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B12914536.png)
![6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B12914538.png)
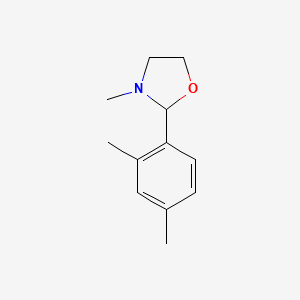
![2-[1-(Furan-2-yl)-2-nitroethoxy]oxane](/img/structure/B12914560.png)
![2-Hydroxy-1,9-dimethoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid](/img/structure/B12914562.png)
